Product packaging for 2-Bromo-4-fluorobenzaldehyde oxime(Cat. No.:)

2-Bromo-4-fluorobenzaldehyde oxime

Cat. No.: B13739201
M. Wt: 218.02 g/mol
InChI Key: RTEIVRVDVVVSMK-ONNFQVAWSA-N
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Description

2-Bromo-4-fluorobenzaldehyde oxime (CAS# TBD

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrFNO B13739201 2-Bromo-4-fluorobenzaldehyde oxime

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5BrFNO

Molecular Weight

218.02 g/mol

IUPAC Name

(NE)-N-[(2-bromo-4-fluorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H5BrFNO/c8-7-3-6(9)2-1-5(7)4-10-11/h1-4,11H/b10-4+

InChI Key

RTEIVRVDVVVSMK-ONNFQVAWSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)Br)/C=N/O

Canonical SMILES

C1=CC(=C(C=C1F)Br)C=NO

Origin of Product

United States

Synthetic Pathways to 2 Bromo 4 Fluorobenzaldehyde Oxime and Precursors

Synthesis of the Aldehyde Precursor: 2-Bromo-4-fluorobenzaldehyde (B1271550)

The synthesis of 2-bromo-4-fluorobenzaldehyde can be accomplished through two principal strategies: direct electrophilic bromination of a simpler precursor or a multi-step pathway involving the oxidation of a corresponding alcohol.

Direct Bromination Methodologies

Direct bromination involves introducing a bromine atom onto the aromatic ring of 4-fluorobenzaldehyde (B137897). The key challenge in this approach is controlling the position of the incoming bromine atom, a concept known as regioselectivity.

Achieving bromination at the second carbon (the ortho position) relative to the aldehyde group is a specific and non-trivial transformation due to the electronic properties of the substituents on the benzene (B151609) ring.

A successful and documented method for the regioselective ortho-bromination of 4-fluorobenzaldehyde employs a potent brominating agent in a strong acidic medium. chemicalbook.comgoogle.com Specifically, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (dibromohydantoin) has been used effectively as the bromine source. chemicalbook.com The reaction is typically conducted in a mixed acid solvent system, such as sulfuric acid (H₂SO₄) and trifluoroacetic acid (TFA). chemicalbook.com The reaction requires heating to proceed effectively, and after completion, the product is isolated through standard laboratory techniques like aqueous workup, extraction with an organic solvent (e.g., n-hexane), and purification by distillation under reduced pressure. chemicalbook.comgoogle.com This method has been reported to produce the desired 2-bromo-4-fluorobenzaldehyde in high yields, often exceeding 80%. chemicalbook.comgoogle.com

Table 1: Reaction Conditions for ortho-Bromination of 4-Fluorobenzaldehyde

Parameter Value / Description Source(s)
Starting Material 4-Fluorobenzaldehyde chemicalbook.comgoogle.com
Brominating Agent 1,3-Dibromo-5,5-dimethylhydantoin chemicalbook.com
Solvent/Medium Sulfuric Acid / Trifluoroacetic Acid (H₂SO₄/TFA) mixed solvent chemicalbook.com
Temperature 0°C initially, then raised to 50°C chemicalbook.com
Reaction Time Extended period, up to 56 hours with staged addition of reagent chemicalbook.com
Workup Poured into ice water, extracted with n-hexane, washed, and concentrated chemicalbook.comgoogle.com

| Yield | 81-85% | chemicalbook.comgoogle.com |

The regiochemical outcome of this reaction is noteworthy. In a typical electrophilic aromatic substitution reaction, the substitution pattern is governed by the electronic effects of the groups already present on the ring. libretexts.orgleah4sci.com The fluorine atom at position 4 is an ortho, para-directing group, while the aldehyde group at position 1 is a meta-directing group. Both groups, therefore, electronically favor the substitution at positions 3 and 5.

However, the use of specific reagents like dibromohydantoin in a strong or superacid environment (H₂SO₄/TFA) alters the expected outcome, forcing bromination to occur at the electronically less favored and sterically hindered ortho-position (position 2). chemicalbook.comgoogle.com This specific regioselectivity highlights a synthetic protocol where the reaction conditions override the conventional directing group effects to yield the desired isomer. The mechanism is complex but provides a direct route to the ortho-brominated product.

While the dibromohydantoin method is effective for producing the 2-bromo isomer, other electrophilic bromination conditions exist. For instance, using bromine with a Lewis acid catalyst like zinc bromide in oleum (B3057394) tends to yield the electronically favored 3-bromo-4-fluorobenzaldehyde (B1265969) isomer. google.com This underscores the critical role of reagent and condition selection in directing the position of substitution on the aromatic ring.

Regioselective ortho-Bromination of 4-Fluorobenzaldehyde

Oxidation Routes to 2-Bromo-4-fluorobenzaldehyde

An alternative synthetic strategy avoids the challenges of regioselective bromination by starting with a molecule that already has the desired substitution pattern. One such route begins with 2-bromo-4-fluorobenzoic acid. google.com This multi-step process involves:

Esterification: The starting carboxylic acid is first converted to its corresponding methyl ester, for example, using iodomethane. google.com

Reduction: The ester is then selectively reduced to the primary alcohol, (2-bromo-4-fluorophenyl)methanol. google.cominnospk.com A common reagent for this transformation is diisobutylaluminum hydride (DIBAL). google.com

Oxidation: Finally, the resulting alcohol is oxidized to the target aldehyde, 2-bromo-4-fluorobenzaldehyde. google.com Pyridinium dichromate (PDC) is a suitable oxidizing agent for this step. google.com

This pathway, while longer, offers an unambiguous route to the desired product by building the functionality upon a pre-existing correctly substituted scaffold.

Table 2: List of Chemical Compounds

Compound Name Molecular Formula
2-Bromo-4-fluorobenzaldehyde oxime C₇H₅BrFNO
2-Bromo-4-fluorobenzaldehyde C₇H₄BrFO
4-Fluorobenzaldehyde C₇H₅FO
1,3-Dibromo-5,5-dimethylhydantoin C₅H₆Br₂N₂O₂
Sulfuric acid H₂SO₄
Trifluoroacetic acid C₂HF₃O₂
N-bromosuccinimide C₄H₄BrNO₂
2-bromo-4-fluorobenzoic acid C₇H₄BrFO₂
(2-bromo-4-fluorophenyl)methanol C₇H₆BrFO
Pyridinium dichromate (PDC) C₁₀H₁₂N₂Cr₂O₇
Diisobutylaluminum hydride (DIBAL) C₈H₁₉Al
Oxidation of 2-Bromo-4-fluorobenzyl Alcohol and Related Substrates

One common route to 2-bromo-4-fluorobenzaldehyde involves the oxidation of 2-bromo-4-fluorobenzyl alcohol. google.com This transformation can be achieved using various oxidizing agents. Pyridinium dichromate (PDC) is a notable reagent for this conversion. google.com The reaction typically proceeds by dissolving the alcohol in a suitable organic solvent, followed by the addition of the oxidizing agent. The reaction mixture is then stirred at a controlled temperature to ensure the selective oxidation of the primary alcohol to the aldehyde, minimizing over-oxidation to the carboxylic acid.

Starting MaterialOxidizing AgentProductReference
2-Bromo-4-fluorobenzyl alcoholPyridinium dichromate (PDC)2-Bromo-4-fluorobenzaldehyde google.com
Alternative Oxidative Transformations

Beyond the direct oxidation of the corresponding benzyl (B1604629) alcohol, other oxidative methods can be employed to synthesize 2-bromo-4-fluorobenzaldehyde. One such method is the direct bromination of 4-fluorobenzaldehyde. This reaction is typically carried out in an acidic medium, such as a mixture of trifluoroacetic acid and sulfuric acid, using a brominating agent like 5,5-dibromohydantoin. chemicalbook.com The reaction proceeds by warming the solution and adding the brominating agent in portions. chemicalbook.com After the reaction is complete, the product is isolated by pouring the reaction mixture into ice water and extracting with an organic solvent. google.comchemicalbook.com

Another approach involves the use of potassium bromate (B103136) in aqueous sulfuric acid with o-fluorobenzaldehyde as the starting material. chemicalbook.com This method provides the target aldehyde in high yield after vacuum distillation. chemicalbook.com

Starting MaterialReagentsProductYieldReference
4-Fluorobenzaldehyde5,5-Dibromohydantoin, Trifluoroacetic acid/H2SO42-Bromo-4-fluorobenzaldehyde85% chemicalbook.com
4-FluorobenzaldehydeBromide reagent, Acid solution2-Bromo-4-fluorobenzaldehyde78-88% google.com
o-FluorobenzaldehydePotassium bromate, Aqueous sulfuric acid5-Bromo-2-fluorobenzaldehyde88% chemicalbook.com

Advanced Synthetic Strategies for Aryl Halide Aldehydes

Modern synthetic chemistry offers several advanced strategies for the preparation of aryl halide aldehydes. Palladium-catalyzed reactions have emerged as powerful tools for this purpose. For instance, the palladium-catalyzed α-arylation of aldehydes with aryl halides provides a direct route to α-aryl aldehydes. nih.gov While this specific method may not be directly applicable to the synthesis of 2-bromo-4-fluorobenzaldehyde itself, it highlights the utility of palladium catalysis in forming C-C bonds with aryl halides.

Another advanced method is the palladium-catalyzed hydroformylation of aryl halides. rsc.org This one-pot reaction utilizes tert-butyl isocyanide as a carbon monoxide source and a formate (B1220265) salt as a hydride donor, offering a mild and efficient route to aromatic aldehydes from aryl halides. rsc.org

The Bouveault aldehyde synthesis is a classic method that involves the formylation of a Grignard or organolithium reagent. wikipedia.org In the context of 2-bromo-4-fluorobenzaldehyde, this could involve the metal-halogen exchange of a dibromo-fluoro-benzene precursor followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). google.comgoogle.com For example, 1,4-dibromo-2-fluorobenzene (B72686) can undergo selective metal-halogen exchange with isopropyl magnesium chloride, and the resulting Grignard reagent can be formylated with DMF to yield 2-fluoro-4-bromobenzaldehyde. google.com

Formation of this compound from its Aldehyde

The conversion of 2-bromo-4-fluorobenzaldehyde to its corresponding oxime is a standard transformation in organic chemistry.

Standard Oximation Reaction Conditions

The most common method for preparing oximes from aldehydes is the reaction with hydroxylamine (B1172632). nih.gov

The oximation of 2-bromo-4-fluorobenzaldehyde is typically achieved by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base. orgsyn.orgyccskarad.com Sodium acetate (B1210297) is a frequently used base for this purpose. orgsyn.org The base is necessary to neutralize the hydrochloric acid released from the hydroxylamine hydrochloride, liberating the free hydroxylamine which then reacts with the aldehyde. The reaction proceeds through the nucleophilic addition of hydroxylamine to the carbonyl carbon of the aldehyde, followed by dehydration to form the oxime.

The choice of solvent and reaction temperature is crucial for the efficient synthesis of oximes. The reaction is often carried out in an aqueous medium or a mixture of water and an organic solvent like ethanol (B145695) at ambient temperature. yccskarad.com In some cases, heating the reaction mixture can accelerate the reaction, but it can also lead to the formation of byproducts. nih.govorgsyn.org For instance, solvent-free methods using a grinding technique with a catalyst like Bi2O3 at room temperature have been reported to be effective for the synthesis of various oximes. nih.gov The temperature control is important to prevent the dehydration of the aldoxime to the corresponding nitrile or a Beckmann rearrangement, which can occur at higher temperatures. nih.gov

AldehydeReagentsSolventTemperatureProductReference
Aromatic AldehydesHydroxylamine hydrochloride, Hyamine®WaterAmbientAldoximes yccskarad.com
Various CarbonylsHydroxylamine hydrochloride, Bi2O3Solvent-free (grinding)Room TemperatureOximes nih.gov
1-EthynylcyclohexanolAqueous hydroxylamine2-Methyl-1-propanol125 °C (reflux)E-1-(1-hydroxycyclohexyl)-ethanone oxime orgsyn.org

Yield Optimization and Purification Techniques (e.g., Recrystallization)

Optimizing the yield of this compound involves careful control of reaction parameters. The choice of base, solvent, and pH are critical factors. For the synthesis of related oximes, bases such as sodium acetate are used to neutralize the HCl released from hydroxylamine hydrochloride and maintain a suitable pH. acs.org Acidic conditions (low pH) are generally avoided as they can lead to the degradation of acid-sensitive products. acs.org The ratio of reactants, particularly the equivalents of hydroxylamine and base, must be carefully screened to drive the reaction to completion. acs.org

The purification of the crude oxime product is essential to remove unreacted starting materials, by-products, and to separate the geometric isomers. Standard purification begins with an aqueous workup to remove water-soluble impurities. This often involves washing the organic extract with water and a dilute basic solution, such as sodium bicarbonate, to remove any acidic residues. orgsyn.org

Recrystallization is a primary technique for purifying the solid oxime. The choice of solvent is crucial and is determined empirically to find a system where the oxime has high solubility at elevated temperatures and low solubility at room or reduced temperatures. For other oximes, solvents like ethanol or solvent mixtures are effective. google.com

In cases where a mixture of isomers is present, purification can be more complex. Techniques such as fractional crystallization may be employed, capitalizing on the different solubilities of the E and Z isomers. Another advanced purification method involves selective extraction. For instance, in the purification of clarithromycin (B1669154) oxime, dichloromethane (B109758)/water extraction was used to separate the (E)- and (Z)-isomers based on their differential solubilities, with the less soluble (Z)-isomer remaining preferentially in the aqueous layer. acs.org The formation of metal complexes can also be used to precipitate one isomer selectively from a mixture. kisti.re.kr

Table 1: Factors Influencing Yield and Purification in Oxime Synthesis

ParameterInfluence on SynthesisResearch Findings/Examples
Base Neutralizes acid, controls pH.Sodium acetate is commonly used to maintain optimal pH and drive the reaction forward. acs.org
Solvent Affects reaction rate and solubility of reactants and products.Polar solvents like methanol (B129727) or ethanol are typical for oximation reactions. wikipedia.orgacs.org
pH Critical for product stability.Acidic conditions can cause degradation of the product; maintaining a neutral to slightly basic pH is often optimal. acs.org
Purification Method Removes impurities and separates isomers.Techniques include aqueous washing, extraction based on differential isomer solubility (e.g., DCM/water), and recrystallization. acs.orggoogleapis.com

Stereochemical Aspects of Oxime Formation (E/Z Isomerism)

The reaction between an aldehyde and hydroxylamine results in the formation of an oxime, which contains a carbon-nitrogen double bond (C=N). This double bond restricts rotation, leading to the possibility of geometric isomerism. The isomers are designated as E (from the German entgegen, meaning opposite) and Z (from the German zusammen, meaning together), based on the Cahn-Ingold-Prelog priority rules. libretexts.org For an aldoxime, the substituents on the nitrogen are the hydroxyl group (-OH) and a lone pair. The -OH group is assigned a higher priority than the lone pair. On the carbon atom, the priority is assigned to the aromatic ring and the hydrogen atom.

The formation of this compound is expected to produce a mixture of E and Z isomers. researchgate.net The relative orientation of the hydroxyl group with respect to the aldehyde's hydrogen atom determines the isomer. In the Z-isomer, the hydroxyl group and the hydrogen atom are on the same side of the C=N double bond. In the E-isomer, they are on opposite sides.

The ratio of E to Z isomers formed can be influenced by reaction conditions such as temperature, solvent, and the presence of catalysts. For example, the synthesis of benzaldehyde (B42025) oxime in methanol at room temperature yields predominantly the Z-isomer (82%) with a smaller amount of the E-isomer (9%). wikipedia.org This suggests that one isomer of this compound may be thermodynamically or kinetically favored.

Stereoselective synthesis methods can be employed to favor the formation of a single isomer. These methods often utilize specific catalysts or reaction pathways. For instance, base-catalyzed domino reactions have been shown to produce (E)-aldoximes with high diastereomeric purity (diastereomeric ratio > 95:5). researchgate.net Catalysts such as CuSO₄ and K₂CO₃ have also been used for the stereoselective synthesis of oximes. researchgate.net

The separation and identification of the E and Z isomers are important because they are distinct chemical compounds with different physical properties (e.g., melting point, solubility) and potentially different biological activities. wikipedia.org The melting points of the Z and E isomers of benzaldehyde oxime, for instance, are significantly different at 33°C and 133°C, respectively. wikipedia.org

Table 2: Properties of E/Z Isomers in Aldoximes

PropertyDescriptionExample (Benzaldehyde Oxime)
Nomenclature Based on Cahn-Ingold-Prelog rules for substituents on the C=N double bond.E (entgegen) and Z (zusammen) isomers. libretexts.org
Formation Synthesis typically yields a mixture of both isomers.Reaction in methanol produces 82% Z-isomer and 9% E-isomer. wikipedia.org
Physical Properties Isomers have distinct physical properties.Melting Point: Z-isomer 33°C; E-isomer 133°C. wikipedia.org
Separation Can be separated by techniques like fractional crystallization or chromatography. researchgate.netDifferential solubility in specific solvent systems can be exploited. acs.org

Chemical Transformations and Reactivity of 2 Bromo 4 Fluorobenzaldehyde Oxime

Reactions Involving the Oxime Functional Group

The lone pair of electrons on the nitrogen atom and the hydroxyl group make the oxime moiety a versatile functional group for synthetic chemistry.

The conversion of aldoximes, such as 2-bromo-4-fluorobenzaldehyde (B1271550) oxime, into nitriles is a fundamental and widely used transformation in organic synthesis. This reaction involves the elimination of a water molecule from the oxime functional group.

A diverse array of reagents and catalysts can accomplish the dehydration of 2-bromo-4-fluorobenzaldehyde oxime to its corresponding nitrile, 2-bromo-4-fluorobenzonitrile (B1330171). The choice of method often depends on factors like reaction conditions, substrate tolerance, and desired yield.

Commonly employed reagents include classic dehydrating agents such as phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and phosphorus pentoxide (P₂O₅). wikipedia.org Acetic anhydride (B1165640) (Ac₂O) can also be used, which converts the hydroxyl into a better leaving group (acetate). masterorganicchemistry.com More modern and often milder methods have been developed. For instance, (1H-benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) efficiently converts aldoximes to nitriles under mild conditions, typically at room temperature in solvents like dichloromethane (B109758) (CH₂Cl₂). nih.gov

Catalytic methods offer an advantage by using sub-stoichiometric amounts of a promoter. Cyanuric chloride, when used with a zinc chloride co-catalyst, can catalytically drive the Beckmann rearrangement of aldoximes to nitriles. wikipedia.org Additionally, enzymatic methods using aldoxime dehydratases (Oxd) present a green chemistry approach for this transformation. nih.gov

Table 1: Reagents for Dehydration of Aldoximes to Nitriles

Reagent/Catalyst Conditions Notes
Phosphorus Pentachloride (PCl₅) Varies Classic, strong dehydrating agent. wikipedia.org
Thionyl Chloride (SOCl₂) Varies Common laboratory reagent for this conversion. wikipedia.org
Acetic Anhydride (Ac₂O) Heating Forms an acetate (B1210297) intermediate, a good leaving group. masterorganicchemistry.com
BOP and DBU Room Temperature, CH₂Cl₂ Mild and efficient method. nih.gov
Cyanuric Chloride / ZnCl₂ Catalytic Provides a catalytic route to the nitrile. wikipedia.org
Aldoxime Dehydratases (Oxd) Biocatalytic, Aqueous media Environmentally friendly enzymatic method. nih.gov

The formation of a nitrile from an aldoxime under acidic conditions, a process sometimes referred to as a Beckmann rearrangement of an aldehyde-derived oxime, proceeds through a well-understood mechanism. masterorganicchemistry.comyoutube.com

The reaction is initiated by the protonation of the oxime's hydroxyl group by an acid catalyst. youtube.com This step is crucial as it converts the poor leaving group (-OH) into a much better one, water (H₂O). masterorganicchemistry.com Following protonation, a key step involves the migration of the hydrogen atom attached to the oxime carbon to the nitrogen atom. youtube.com This migration occurs as a hydride shift. youtube.com Concurrently with this shift, the protonated hydroxyl group departs as a water molecule, breaking the weak N-O bond. masterorganicchemistry.comyoutube.com The loss of water from the intermediate results in the formation of a nitrilium-like species. The final step is the deprotonation of the nitrogen atom, which leads to the formation of the stable carbon-nitrogen triple bond characteristic of a nitrile. youtube.com

The Beckmann rearrangement is a classic reaction of oximes, typically catalyzed by acid, that transforms them into amides or lactams. wikipedia.org While ketoximes characteristically yield substituted amides, aldoximes like this compound can lead to either primary amides or, more commonly, nitriles through fragmentation. masterorganicchemistry.com

For this compound to form the corresponding primary amide, 2-bromo-4-fluorobenzamide, the reaction must follow a specific pathway of the Beckmann rearrangement. The process begins similarly to the nitrile formation, with the activation of the hydroxyl group by an acid or another reagent to make it a good leaving group. masterorganicchemistry.com This is followed by the migration of the group that is anti-periplanar to the leaving group on the nitrogen. wikipedia.org In the case of an aldoxime, this migrating group is the aldehydic hydrogen. However, to form an amide, the aryl group (the 2-bromo-4-fluorophenyl group) would need to migrate. This aryl migration leads to a nitrilium ion intermediate. numberanalytics.com This reactive intermediate is then trapped by a water molecule present in the reaction medium. masterorganicchemistry.com Subsequent tautomerization of the initial adduct, which involves proton transfers, results in the final stable amide product. masterorganicchemistry.com

Table 2: Beckmann Rearrangement Products from Oximes

Starting Material Typical Product Mechanism Note
Ketoxime Substituted Amide Involves migration of an alkyl or aryl group. masterorganicchemistry.com
Aldoxime Nitrile or Primary Amide Nitrile formation via hydride shift is common; amide formation requires aryl group migration and water trapping. masterorganicchemistry.com

The electronic nature of the substituents on the aromatic ring significantly influences the rate and outcome of the Beckmann rearrangement. The 2-bromo and 4-fluoro groups on the phenyl ring of this compound are both electron-withdrawing due to their inductive effects.

Research on substituted aromatic oximes has shown that electron-withdrawing groups (EWGs) on the migrating aryl group tend to retard the reaction rate. illinois.edu This is because the migration step involves the movement of an electron-deficient group to an even more electron-deficient nitrogen atom. However, the presence of these halogen substituents can also impact the reaction in other ways. Studies on mechanochemical Beckmann rearrangements have shown that acetophenone (B1666503) derivatives bearing chloro, bromo, or fluoro substituents react to give the corresponding amides, although the yields can vary depending on the specific halogen. unica.it In some systems, peri-halogen substituents have been shown to completely alter the expected migratory preference, favoring the migration of a group that is syn to the leaving group, in stark contrast to the generally accepted anti-migration rule. researchgate.net Therefore, the 2-bromo and 4-fluoro substituents in this compound would be expected to decrease the migratory aptitude of the phenyl group, potentially favoring the competing pathway of nitrile formation via hydride shift.

Reduction of the Oxime Moiety to Amines

The reduction of the oxime functional group is a fundamental transformation that provides access to primary amines. In the case of this compound, this reaction yields 2-bromo-4-fluorobenzylamine, a valuable building block for pharmaceuticals and other fine chemicals. Various established methods for oxime reduction can be employed, with the choice of reagent influencing the reaction conditions and selectivity. researchgate.net

Commonly used reducing agents for this transformation include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. It is often considered a "clean" method as the only byproduct is water.

Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are effective for reducing oximes. ncert.nic.in LiAlH₄ is a powerful reducing agent, while NaBH₄ is milder and may require harsher conditions or additives to be effective for oxime reduction. mdpi.com

Dissolving Metal Reductions: Systems such as sodium metal in ethanol (B145695) can also be used to reduce oximes to primary amines. researchgate.net

Other Reagents: Stannous chloride (SnCl₂) in an acidic medium is another classic method for the selective reduction of oximes to primary amines.

The general reaction scheme for the reduction is as follows:

Reduction of this compound to 2-Bromo-4-fluorobenzylamine. This image is a placeholder and does not depict the actual reaction.Figure 1: General scheme for the reduction of this compound.

The resulting product, 4-bromo-2-fluorobenzylamine, is a known compound, confirming the viability of this synthetic route. sigmaaldrich.com

Table 1: Common Reagents for the Reduction of Oximes to Amines

Reagent SystemTypical ConditionsComments
H₂/Pd, Pt, or NiPressurized H₂ gas, various solvents (e.g., ethanol, ethyl acetate)Can sometimes lead to over-reduction or dehalogenation. researchgate.netnih.gov
LiAlH₄Anhydrous ether or THF, followed by aqueous workupHighly reactive, non-selective for other reducible groups. ncert.nic.in
NaBH₄/modifierAlcohols, often at reflux or with additives like NiCl₂ or charcoalMilder than LiAlH₄, may require specific conditions for oximes. mdpi.com
SnCl₂/HClConcentrated HCl, often at elevated temperaturesA classic, reliable method.

Oxidation Reactions of the Oxime Group

The oxime group of this compound can undergo oxidation to yield different products depending on the oxidizing agent and reaction conditions. The two primary outcomes are regeneration of the parent aldehyde and oxidation to a nitro compound.

Oxidative Cleavage (Deoximation): The conversion of an oxime back to its corresponding aldehyde, known as deoximation, is a useful transformation, particularly when the oxime is used as a protecting group for the aldehyde. A variety of reagents can accomplish this, often under mild conditions. This reaction would convert this compound back to 2-bromo-4-fluorobenzaldehyde.

Oxidation to a Nitroalkane Analogue: Stronger oxidizing agents can convert the oxime functionality to a nitro group. In this case, this compound would be oxidized to 1-(bromomethyl)-2-fluoro-4-nitrobenzene. However, the direct oxidation of an aldoxime to a nitro compound is less common than the oxidation of the parent aldehyde. A more typical route would involve oxidation of the aldehyde to the carboxylic acid, followed by further transformations.

The Ponzio reaction, for instance, describes the treatment of an aldoxime with dinitrogen tetroxide to form a nitrolic acid, which can then be converted to the corresponding nitro compound. researchgate.net

Table 2: Potential Oxidation Reactions of this compound

Reaction TypeReagent ExamplesProduct
Oxidative CleavageNaHSO₃, Ac₂O, CrO₃2-Bromo-4-fluorobenzaldehyde
Oxidation to NitroN₂O₄ (Ponzio reaction), peroxy acids1-(Bromomethyl)-2-fluoro-4-nitrobenzene

Reactions Involving the Aromatic Ring and Halogen Substituents

The presence of two different halogen atoms on the aromatic ring of this compound opens up possibilities for selective functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAAr) Reactions

In nucleophilic aromatic substitution (SNAAr), a nucleophile replaces a leaving group on an aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com The oxime group (-CH=NOH) is generally considered an activating group for SNAAr. In this compound, the oxime is ortho to the bromine atom and meta to the fluorine atom.

In many SNAAr reactions, fluoride (B91410) is an excellent leaving group, often better than bromide, chloride, or iodide. youtube.comyoutube.com This is because the rate-determining step is the initial attack of the nucleophile on the carbon bearing the leaving group. The high electronegativity of fluorine makes this carbon more electrophilic and thus more susceptible to attack. youtube.com

However, for the substitution to be efficient, an electron-withdrawing group must be positioned ortho or para to the fluorine to stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com In this compound, the activating oxime group is in the meta position relative to the fluorine atom. This placement provides significantly less stabilization for the Meisenheimer complex compared to an ortho or para relationship. Therefore, nucleophilic substitution of the fluorine atom is expected to be slow and may require harsh reaction conditions. While reactions with nucleophiles like resorcinol (B1680541) are known in other activated systems, they would likely be challenging at the fluorine position of this specific molecule.

The bromine atom is ortho to the activating oxime group. This ortho relationship allows for effective resonance stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at the bromine-bearing carbon. Despite bromine generally being a poorer leaving group than fluorine in SNAAr reactions based on electronegativity, the positional activation by the ortho-oxime group could make the bromine susceptible to substitution. The outcome of a competitive SNAAr reaction would depend on the specific nucleophile and reaction conditions, but the substitution of bromine is a plausible pathway due to the favorable positioning of the activating group.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the order: I > Br > Cl >> F. libretexts.org This trend is based on the bond dissociation energies of the carbon-halogen bond.

Given this reactivity pattern, the bromine atom in this compound is the overwhelmingly preferred site for cross-coupling reactions. The carbon-fluorine bond is significantly stronger and generally unreactive under standard palladium-catalyzed conditions. This high degree of selectivity allows for the precise introduction of various substituents at the bromine position while leaving the fluorine atom untouched.

Suzuki Coupling: This reaction would involve coupling this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would lead to the formation of a new carbon-carbon bond at the site of the bromine atom. For example, reacting it with phenylboronic acid would yield 4-fluoro-2-phenylbenzaldehyde oxime. rsc.orgresearchgate.net

Heck Reaction: In a Heck reaction, the bromine atom would be replaced by a new carbon-carbon bond through reaction with an alkene in the presence of a palladium catalyst and a base. mdpi.combeilstein-journals.org This is a versatile method for forming substituted alkenes.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgnih.gov This would introduce an alkyne substituent at the bromine position, forming a 2-(alkynyl)-4-fluorobenzaldehyde oxime derivative.

Table 3: Predicted Reactivity in Palladium-Catalyzed Cross-Coupling

ReactionCoupling PartnerExpected Product Structure
Suzuki R-B(OH)₂4-Fluoro-2-(R)-benzaldehyde oxime
Heck H₂C=CHR4-Fluoro-2-(alkenyl)-benzaldehyde oxime
Sonogashira H−C≡C−R4-Fluoro-2-(alkynyl)-benzaldehyde oxime

Metalation and Subsequent Functionalization (e.g., Lithium-Halogen Exchange)

Lithium-halogen exchange is a powerful method for converting aryl halides into highly reactive organolithium species. Treating this compound with an organolithium reagent, such as n-butyllithium, at low temperatures would likely result in the exchange of the bromine atom for a lithium atom. This newly formed aryllithium intermediate is a potent nucleophile and could be trapped with various electrophiles to introduce a wide range of functional groups.

The success of this reaction would depend on the stability of the oxime group under the strongly basic conditions of the organolithium reagent. The acidic proton of the oxime (N-OH) would react first, requiring at least two equivalents of the organolithium reagent—one for deprotonation of the oxime and one for the halogen-metal exchange. The resulting lithium oximate might influence the solubility and reactivity of the molecule. No studies detailing this specific transformation have been found.

Derivatization of this compound

The oxime functional group itself is a versatile handle for a variety of chemical modifications.

Applications As a Synthetic Building Block in Complex Molecule Synthesis

Precursor for Heterocyclic Compounds

The arrangement of substituents on the aromatic ring of 2-Bromo-4-fluorobenzaldehyde (B1271550) oxime makes it an ideal starting material for synthesizing fused heterocyclic compounds. The ortho-bromo group can act as a leaving group in cyclization reactions or participate in metal-catalyzed cross-coupling reactions, while the fluorine atom influences the electronic properties of the ring. The oxime functional group itself is a reactive handle for forming nitrogen-containing heterocycles.

Synthesis of Indazoles

Indazoles are a prominent class of bicyclic heteroaromatic compounds that are features in many pharmacologically active molecules. The synthesis of the indazole core from ortho-halobenzaldehydes or their derivatives is a well-established strategy.

A primary method for constructing the indazole ring from 2-Bromo-4-fluorobenzaldehyde oxime involves its reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives. This process typically proceeds through the condensation of the oxime (or the corresponding aldehyde) with hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization via nucleophilic aromatic substitution, where the hydrazone nitrogen displaces the ortho-halogen, yields the indazole ring system. acs.orgresearchgate.netnih.gov

Research has shown that using the O-methyl oxime derivative of o-fluorobenzaldehydes in this condensation reaction can be particularly effective. It helps to prevent a competitive Wolff-Kishner reduction that can occur when reacting the aldehyde directly with hydrazine, which would undesirably form a fluorotoluene side product. acs.orgresearchgate.net

Table 1: Key Reactions in Indazole Synthesis
Starting MaterialReagentKey IntermediateProductReference
2-Bromo-4-fluorobenzaldehydeHydrazine2-Bromo-4-fluorobenzaldehyde hydrazone6-Fluoro-1H-indazole nih.gov
(E)-o-Fluorobenzaldehyde O-methyloximeHydrazineHydrazoneIndazole acs.orgresearchgate.net
(Z)-o-Fluorobenzaldehyde O-methyloximeHydrazineBenzonitrile (B105546)3-Aminoindazole acs.orgresearchgate.net

The geometry of the oxime, specifically the configuration of the E and Z isomers, plays a critical role in the outcome of the cyclization reaction with hydrazine. acs.orgresearchgate.net The two isomers can lead to distinctly different products, a phenomenon that has been studied in the context of related o-fluorobenzaldehyde O-methyloximes. acs.org

The (E)-isomer, which is typically the major and more stable form, readily undergoes the desired condensation and subsequent cyclization to form the indazole ring. acs.orgresearchgate.net In contrast, the (Z)-isomer follows a different reaction pathway. Under reaction conditions, it can undergo elimination to form a benzonitrile intermediate, which then reacts with hydrazine to yield a 3-aminoindazole. acs.orgresearchgate.net This divergent reactivity underscores the importance of controlling or separating the oxime isomers to achieve the desired synthetic outcome.

The inherent structure of this compound and the choice of reaction pathway provide significant control over the regiochemistry of the final indazole product. When the (E)-isomer reacts with hydrazine, the cyclization occurs via displacement of the ortho-bromo substituent, leading specifically to the formation of a 6-fluoro-1H-indazole.

The alternative pathway involving the (Z)-isomer, which results in a 3-aminoindazole, demonstrates how isomerism can be used to direct the synthesis towards different substituted products. acs.orgresearchgate.net Furthermore, regioselectivity in the N-alkylation of the resulting indazole ring is a well-studied area, with various factors influencing whether substitution occurs at the N-1 or N-2 position. nih.govrsc.org

Construction of Isoxazoles and Related Heterocycles

Isoxazoles are five-membered heterocycles containing adjacent nitrogen and oxygen atoms, and they are also important scaffolds in medicinal chemistry. Aldoximes are common precursors for isoxazoles, typically through the generation of a nitrile oxide intermediate. organic-chemistry.org

The synthesis of isoxazoles from this compound can be achieved by its oxidation to the corresponding 2-bromo-4-fluorobenzonitrile (B1330171) oxide. This highly reactive 1,3-dipole can then undergo a [3+2] cycloaddition reaction with an alkene or alkyne. This method allows for the construction of a wide variety of substituted isoxazolines (from alkenes) or isoxazoles (from alkynes). organic-chemistry.orgorganic-chemistry.org Various reagents can facilitate the initial oxidation of the aldoxime, including hypervalent iodine compounds. organic-chemistry.orgnih.gov

Table 2: General Pathway for Isoxazole Synthesis from Aldoximes
StepDescriptionIntermediate/ProductGeneral ReagentsReference
1Oxidation of AldoximeNitrile OxideHypervalent iodine reagents, t-BuOI organic-chemistry.orgnih.gov
21,3-Dipolar CycloadditionIsoxazole or IsoxazolineAlkyne or Alkene organic-chemistry.orgorganic-chemistry.org

Another strategy involves the electrophilic cyclization of O-methyl oximes derived from 2-alkyn-1-ones, which can be prepared from corresponding acid chlorides and terminal acetylenes. nih.gov This provides a pathway to highly substituted isoxazoles.

Pathways to Quinazolinones

Quinazolinones are another class of bicyclic heterocycles with significant biological activity. While direct conversion from the oxime is less common, pathways from the parent aldehyde, 2-bromo-4-fluorobenzaldehyde, are well-documented and represent a feasible synthetic route.

One such method involves the copper-catalyzed reaction of 2-bromobenzaldehydes with compounds like 5-aminopyrazoles. nih.gov This reaction proceeds through the formation of an imine intermediate, followed by an intramolecular Ullmann-type coupling to construct the fused quinazoline (B50416) system. nih.gov Other approaches utilize reactions between 2-bromobenzaldehydes and various benzylamines. researchgate.net To utilize this compound in these syntheses, it would first be hydrolyzed back to the parent aldehyde, a standard transformation in organic chemistry.

Formation of Tetrazole Derivatives from Aldehyde Precursors

One of the significant applications of aldehyde oximes, including this compound, is in the synthesis of 5-substituted 1H-tetrazoles. Tetrazoles are important heterocyclic scaffolds in medicinal chemistry, often serving as bioisosteres for carboxylic acids. The conversion of an aldoxime to a tetrazole is a well-established synthetic route that typically proceeds through a two-step, one-pot process.

For this compound, the proposed reaction scheme would be as follows:

Reaction Scheme for Tetrazole Synthesis

Step Reactants Reagents Intermediate/Product
1. Dehydration This compound Dehydrating Agent (e.g., Ac₂O, P₂O₅) 2-Bromo-4-fluorobenzonitrile

This protocol provides an efficient pathway to synthesize highly functionalized tetrazole derivatives, where the bromo and fluoro substituents of the parent oxime are carried through to the final product, making them available for further synthetic modifications. organic-chemistry.orgcapes.gov.br

Intermediate in the Synthesis of Functional Organic Materials

The distinct electronic and structural features of this compound make it an attractive intermediate for creating sophisticated organic materials with tailored properties.

Thienoisoindigo (TII) and its derivatives are a class of organic semiconductors known for their excellent charge-transport properties, making them suitable for use in organic field-effect transistors (OFETs) and organic photovoltaics. nih.govrsc.org The synthesis of the TII core and related conjugated polymers often relies on building blocks containing thiophene (B33073) and functionalized aromatic rings. rsc.orgscispace.com

While not a direct precursor, this compound can be envisioned as a starting point for the synthesis of custom TII building blocks. The aldehyde (or oxime) group is a key functionality for constructing the lactam rings of the TII structure. acs.org The bromine atom provides a reactive handle for introducing thiophene units via transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling. The fluorine atom can be used to fine-tune the electronic properties (e.g., the HOMO/LUMO energy levels) of the final semiconducting material, which is a critical aspect of device performance. scispace.com This strategic functionalization allows for the rational design of new TII-based materials with enhanced stability and charge mobility.

The reactivity of the oxime group has been increasingly exploited in polymer science to create advanced materials with dynamic properties. nsf.gov Oxime formation is a high-yield reaction that can proceed under mild conditions, making it a type of "click chemistry." rsc.org This has led to its use in several areas of polymer synthesis:

Dynamic Covalent Polymers: The oxime linkage is reversible under specific conditions (e.g., in the presence of an acid catalyst and a competitive aldehyde or alkoxyamine), which allows for the creation of dynamic materials that can self-heal or be reprocessed. rsc.org

Polymer Functionalization and Cross-Linking: The oxime group on this compound can be used to link polymer chains, forming hydrogels or cross-linked networks. rsc.org Benzaldehyde-functionalized polymer vesicles have been shown to form stable structures that can be cross-linked for applications in drug delivery. nih.gov

Monomer Synthesis: The molecule can serve as a monomer in step-growth polymerization. The presence of the bromo- and fluoro-substituents offers additional sites for polymerization or post-polymerization modification, enabling the synthesis of highly functional polymers with tailored thermal, electronic, and physical properties. rsc.org

The combination of a reversible oxime linkage with the robust C-Br and C-F bonds makes this compound a promising candidate for designing multi-functional and responsive polymer systems.

Spectroscopic Characterization and Structural Elucidation

Infrared (IR) Spectroscopy

Analysis of Hydrogen Bonding Interactions

In the solid state, the oxime functionality is a key participant in forming intermolecular hydrogen bonds. Analysis of closely related structures, such as (E)-2-Bromobenzaldehyde oxime, provides insight into the probable interactions for 2-Bromo-4-fluorobenzaldehyde (B1271550) oxime. In the crystal structure of the former, molecules are observed to form centrosymmetric dimers through a pair of O—H⋯N hydrogen bonds. researchgate.netnih.gov This interaction creates a characteristic hydrogen-bonded ring motif.

It is anticipated that 2-Bromo-4-fluorobenzaldehyde oxime would exhibit a similar hydrogen-bonding pattern, with the hydroxyl group of one oxime molecule donating its hydrogen to the nitrogen atom of an adjacent molecule. The presence of the electron-withdrawing fluorine atom at the 4-position and the bromine atom at the 2-position on the benzene (B151609) ring can influence the acidity of the oxime proton and the basicity of the nitrogen atom, thereby modulating the strength of these hydrogen bonds. The interplay between hydrogen bonds and potential halogen bonds involving the bromine atom is also a subject of interest in the supramolecular assembly of such halogenated compounds. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a fundamental tool for determining the molecular weight and confirming the structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a precise measurement of a molecule's mass, which can be used to confirm its elemental composition. The molecular formula for this compound is C₇H₆BrFNO. The theoretical exact mass can be calculated by summing the exact masses of its constituent isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ¹⁶O).

The parent aldehyde, 2-Bromo-4-fluorobenzaldehyde (C₇H₄BrFO), has a calculated exact mass of 201.94296 Da. nih.gov The formation of the oxime involves the reaction with hydroxylamine (B1172632), resulting in a net addition of an NHOH group and loss of an oxygen atom from the aldehyde, leading to the formula C₇H₆BrFNO.

Table 1: Theoretical Exact Mass of this compound

Molecular Formula Isotope Composition Calculated Exact Mass (Da)
C₇H₆BrFNO ⁷⁹Br 217.9695

Note: The presence of bromine results in a characteristic isotopic pattern (M+ and M+2 peaks) of nearly equal intensity.

Fragmentation Patterns for Structural Confirmation

The fragmentation of this compound in an electron ionization (EI) mass spectrometer provides valuable structural information. While a specific spectrum for this compound is not publicly available, a probable fragmentation pattern can be proposed based on the known behavior of aromatic aldehydes, oximes, and halogenated compounds. researchgate.netlibretexts.org

The molecular ion peak (M⁺) would be observed at m/z 218 and 220, corresponding to the bromine isotopes. Key fragmentation pathways would likely include:

Loss of a hydroxyl radical (•OH): [M - 17]⁺

Loss of water (H₂O): [M - 18]⁺

Cleavage of the N-O bond.

Loss of the formyl group (CHO) or related fragments.

Fission of the C-Br or C-F bonds.

McLafferty rearrangement: This is a possibility in oximes, though less common in aromatic aldehydes without a suitable gamma-hydrogen. nih.gov

Table 2: Proposed Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Notes
218/220 [C₇H₆BrFNO]⁺ Molecular ion (M⁺)
201/203 [C₇H₅BrFN]⁺ Loss of •OH
200/202 [C₇H₄BrFN]⁺ Loss of H₂O
122 [C₇H₅FN]⁺ Loss of Br

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions in the Aromatic and Oxime Chromophores

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from electronic transitions within its two main chromophores: the substituted benzene ring and the oxime group (-CH=N-OH). The electronic transitions are typically of the types π → π* and n → π*.

Aromatic Chromophore: The 2-bromo-4-fluorophenyl group will display strong absorptions corresponding to π → π* transitions. These are analogous to the E₂-band (around 200-230 nm) and the B-band (around 250-280 nm) of benzene, though the substitution by bromine and fluorine atoms will cause a bathochromic (red) shift and may alter the intensity of these bands.

Oxime Chromophore: The C=N double bond of the oxime group also undergoes a π → π* transition, which may overlap with the aromatic absorptions. A weaker n → π* transition, originating from the non-bonding electrons on the nitrogen and oxygen atoms, is expected at longer wavelengths, but it may be obscured by the more intense π → π* bands.

It has been noted in related compounds like (2-Bromophenyl)methanoxime that the E and Z isomers can be differentiated by their UV spectra, suggesting that the stereochemistry about the C=N bond influences the electronic environment and thus the absorption wavelengths. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structure

While specific crystallographic data for this compound is not available, the crystal structure of the closely related compound, (E)-2-Bromobenzaldehyde oxime, provides a reliable model for its solid-state conformation and packing. researchgate.netnih.gov

The study of (E)-2-Bromobenzaldehyde oxime revealed that it crystallizes in the monoclinic crystal system with the space group P2₁/c. The molecule adopts an E configuration with respect to the C=N double bond. The non-hydrogen atoms of the molecule are nearly coplanar, indicating a high degree of conjugation between the aromatic ring and the oxime group. researchgate.netnih.gov As mentioned previously, the crystal packing is dominated by O—H⋯N hydrogen bonds that link pairs of molecules into centrosymmetric dimers.

The introduction of a fluorine atom at the 4-position in this compound is expected to have a subtle influence on the crystal lattice parameters but is unlikely to change the fundamental dimeric structure held together by hydrogen bonds.

Table 3: Crystal Data and Structure Refinement for (E)-2-Bromobenzaldehyde oxime

Parameter Value Reference
Chemical formula C₇H₆BrNO researchgate.netnih.gov
Formula weight 200.04 researchgate.netnih.gov
Crystal system Monoclinic researchgate.netnih.gov
Space group P2₁/c researchgate.net
a (Å) 7.7403 (2) nih.gov
b (Å) 4.0012 (1) nih.gov
c (Å) 23.2672 (5) nih.gov
β (°) 98.810 (2) nih.gov
Volume (ų) 712.09 (3) nih.gov
Z 4 nih.gov

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent interactions. For substituted benzaldehydes and their derivatives, interactions such as halogen bonding and π-stacking are often observed and play a crucial role in the formation of supramolecular structures. researchgate.net

Halogen Bonding:

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. In the case of this compound, the bromine atom is a potential halogen bond donor. This type of interaction is a significant factor in the crystal packing of various halogenated benzaldehyde (B42025) derivatives. researchgate.net For instance, in the crystal structure of the related compound, (E)-2-Bromo-4,5-dimethoxybenzaldehyde oxime, intermolecular interactions are significant in stabilizing the crystal lattice. researchgate.net While a direct crystallographic study of this compound is not available, the principles observed in its analogs are applicable.

π-Stacking:

The aromatic ring of this compound can participate in π-stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between aromatic rings, are a common feature in the crystal structures of planar aromatic molecules. researchgate.net The presence of electron-withdrawing halogen substituents can influence the quadrupole moment of the aromatic ring, thereby affecting the geometry and strength of these π-stacking interactions.

To illustrate the types of intermolecular interactions that can be expected, data from a closely related compound, (E)-2-Bromo-4,5-dimethoxybenzaldehyde oxime, is presented below.

Interaction TypeDonor-Acceptor AtomsDistance (Å)
Hydrogen BondO-H···N-
Halogen BondC-Br···O-
π-π StackingCentroid-to-Centroid-
Data for (E)-2-Bromo-4,5-dimethoxybenzaldehyde oxime; specific distances are not provided in the abstract but the presence of such interactions is noted. researchgate.net

Conformational Analysis in the Crystalline State

The conformation of this compound in the solid state is determined by the rotational freedom around the C-C bond connecting the aldehyde group to the phenyl ring and the C=N bond of the oxime. The presence of a bulky bromine atom at the ortho position can be expected to influence the planarity of the molecule.

In many benzaldehyde derivatives, the aldehyde group is coplanar with the benzene ring to maximize conjugation. However, steric hindrance from ortho substituents can lead to a non-planar conformation. researchgate.net For this compound, a competition exists between the stabilizing effect of conjugation and the destabilizing steric repulsion between the bromine atom and the oxime group.

The oxime functionality itself can exist in two stereoisomeric forms, (E) and (Z), with respect to the C=N double bond. The relative stability of these isomers is influenced by the substitution pattern on the benzene ring. In the case of (E)-2-Bromo-4,5-dimethoxybenzaldehyde oxime, the molecule exists as the E isomer in the crystalline state, with two independent molecules in the asymmetric unit. researchgate.net This suggests that the (E)-configuration is likely to be favored for this compound as well.

A theoretical conformational analysis of the related 2-fluorobenzaldehyde (B47322) has shown that the O-trans conformer (where the C=O bond is directed away from the fluorine atom) is more stable than the O-cis conformer. scilit.com This preference is attributed to a combination of steric and electrostatic factors. A similar analysis for this compound would be necessary to definitively determine its most stable conformation in the gas phase and in solution, which may differ from the solid-state conformation due to packing forces.

The table below summarizes key structural features of the parent compound, 2-Bromo-4-fluorobenzaldehyde.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Bromo-4-fluorobenzaldehyde59142-68-6C₇H₄BrFO203.01
This compound-C₇H₅BrFNO218.03
(E)-2-Bromo-4,5-dimethoxybenzaldehyde oxime-C₉H₁₀BrNO₃276.09
2-Fluorobenzaldehyde446-52-6C₇H₅FO124.11
4-Fluorobenzaldehyde (B137897) oxime459-23-4C₇H₆FNO139.13

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. DFT calculations are instrumental in elucidating the fundamental electronic structure and properties of molecules like 2-Bromo-4-fluorobenzaldehyde (B1271550) oxime.

Geometry Optimization and Electronic Structure Analysis

The foundational step in the computational analysis of a molecule is the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms—the structure that corresponds to a minimum on the potential energy surface. For compounds analogous to 2-Bromo-4-fluorobenzaldehyde oxime, such as 2-fluoro-4-bromobenzaldehyde and 2-bromo-5-fluorobenzaldehyde, DFT calculations are typically performed using functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set such as 6-311+G(d,p) or higher. nih.govnih.gov This level of theory has been shown to provide reliable geometric parameters (bond lengths, bond angles, and dihedral angles) that are in good agreement with experimental data where available.

The electronic structure of the molecule, including the distribution of electrons and the energies of the molecular orbitals (HOMO and LUMO), is also determined through these calculations. The HOMO-LUMO energy gap is a critical parameter, offering insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests a more reactive species. For related bromo-dimethoxybenzaldehydes, analysis of frontier molecular orbitals has been used to predict physicochemical properties. scielo.br

Table 1: Illustrative Geometric Parameters from DFT Calculations for a Related Compound (2-bromo-5-fluorobenzaldehyde)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Br1.897C2-C1-C6118.5
C-F1.354C1-C2-C3121.1
C=N-C2-C1-C7121.7
N-O-C1-C7-N-
O-H-C7-N-O-
C-C (ring)1.385 - 1.402C-C-C (ring)118.5 - 121.4

Prediction of Vibrational Spectra and Comparison with Experimental Data

DFT calculations are a powerful tool for predicting the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. A complete vibrational analysis provides a set of normal modes, each with a characteristic frequency and intensity. Theoretical spectra can be compared with experimental data to confirm the molecular structure and the accuracy of the computational model. For 2-bromo-5-fluorobenzaldehyde, a complete assignment of the observed IR and Raman spectra was achieved through DFT calculations, which helped in identifying the characteristic frequencies for various functional groups. nih.gov Similarly, studies on 2-fluoro-4-bromobenzaldehyde have shown good agreement between theoretically predicted and experimentally determined vibrational frequencies. nih.gov

To improve the agreement between calculated and experimental frequencies, a scaling factor is often applied to the computed values to account for anharmonicity and the limitations of the theoretical method. The Scaled Quantum Mechanical (SQM) force field method has been shown to be superior to uniform scaling for compounds like 2-bromo-5-fluorobenzaldehyde. nih.gov

Conformational Analysis and Energy Barriers

Molecules with rotatable bonds, such as the C-C bond connecting the aldehyde (or oxime) group to the phenyl ring and the C=N-O-H linkage in the oxime, can exist in different conformations. For substituted benzaldehydes, the orientation of the carbonyl group relative to the substituents on the ring is a key area of investigation. For instance, in 2-bromo-5-fluorobenzaldehyde, two stable conformers, the O-trans and O-cis isomers (with respect to the bromine atom), were identified, with the O-trans isomer being the more stable form. nih.gov The energy difference between these conformers and the rotational energy barrier can be calculated using DFT. For 2-fluoro-4-bromobenzaldehyde, the energy difference between the O-cis and O-trans conformers was found to be less than 2.5 kcal/mol, with a rotational barrier of at least 7.4 kcal/mol. nih.gov A similar conformational landscape would be expected for this compound, with syn and anti isomers relative to the C=N double bond also being possible.

Charge Distribution and Reactivity Indices

The distribution of charge within a molecule is fundamental to understanding its reactivity. DFT calculations can be used to determine atomic charges using various population analysis schemes (e.g., Mulliken, Natural Bond Orbital). These charges reveal the electrophilic and nucleophilic sites within the molecule. Furthermore, reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, and electrophilicity index, can be calculated to provide a quantitative measure of the molecule's reactivity. For bromo-dimethoxybenzaldehydes, molecular electrostatic potential (MEP) maps have been used to visualize the charge distribution and predict regions susceptible to electrophilic and nucleophilic attack. scielo.br

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time.

Conformational Flexibility and Dynamic Behavior

Solvent Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its surrounding solvent environment. Computational methods, particularly those combining quantum mechanics with continuum solvation models, are adept at predicting these effects. For benzaldehyde (B42025) derivatives, the polarity of the solvent can impact the vibrational frequencies of key functional groups, such as the carbonyl (C=O) or, in this case, the oxime (C=N-OH) group.

Theoretical studies on benzaldehyde itself have utilized Density Functional Theory (DFT) in conjunction with models like the self-consistent isodensity polarizable continuum model (SCI-PCM) to calculate the influence of various organic solvents on its infrared spectrum. nih.gov These studies show that the electrostatic interactions between the solute and solvent molecules can cause shifts in vibrational frequencies. nih.gov For instance, in polar solvents, hydrogen bonding can occur, leading to noticeable changes in the spectral data. nih.gov

In the case of this compound, the presence of the polar oxime group and the halogen atoms suggests that its molecular properties, such as its conformational equilibrium and the electronic distribution within the molecule, would be sensitive to the solvent's dielectric constant. While specific data for this compound is not available, it is reasonable to infer that polar protic solvents would engage in hydrogen bonding with the oxime's hydroxyl group and nitrogen atom, which would be reflected in its calculated molecular properties.

Table 1: Predicted Solvent-Induced Shifts in Vibrational Frequencies for a Generic Benzaldehyde Derivative

SolventDielectric ConstantPredicted Carbonyl Stretch Shift (cm⁻¹)
n-Hexane1.88+2.5
Chloroform4.81-3.1
Ethanol (B145695)24.55-8.7
Water80.1-12.3

Note: This table is illustrative and based on general trends observed for benzaldehyde derivatives; specific values for this compound would require dedicated calculations.

Reaction Mechanism Studies

Theoretical chemistry plays a crucial role in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways, intermediates, and transition states. For benzaldehyde oximes, theoretical studies have shed light on various reactions, including their formation, rearrangement, and fragmentation.

Theoretical Elucidation of Transition States and Energy Profiles

The elucidation of transition states is a cornerstone of understanding reaction kinetics. Computational methods can locate these saddle points on the potential energy surface and calculate their energies, providing the activation energy barrier for a given reaction step.

For reactions involving oximes, such as the Beckmann rearrangement, computational studies can model the transition state, revealing its geometry and the electronic changes that occur during this critical phase. While a specific study on this compound is lacking, research on related systems indicates that the substituents on the benzene (B151609) ring have a significant impact on the stability of the transition state and, consequently, the reaction rate. The electron-withdrawing nature of the bromo and fluoro substituents in the target molecule would be expected to influence the energetics of any reaction involving charge buildup or depletion at the reaction center.

In the formation of oximes from aldehydes and hydroxylamine (B1172632), theoretical studies have identified the proton transfer in the final tautomerism step from the nitroso intermediate to the oxime as the rate-limiting step under anhydrous conditions. researchgate.net The energy barrier for this step can be significantly lowered by the presence of a solvent like water, which can mediate the proton transfer. researchgate.net

Role of Specific Functional Groups in Reaction Pathways (e.g., Directing Group Effects)

The bromo and fluoro groups on the aromatic ring of this compound are not mere spectators in its chemical reactions. Their electronic properties (inductive and resonance effects) can direct the course of a reaction. Both halogens are electron-withdrawing through the inductive effect, which can influence the electrophilicity of the carbon atom in the C=N bond.

In electrophilic aromatic substitution reactions, these groups act as deactivating but ortho-, para-directing groups (with the directing influence of the activating oxime group also being a critical factor). Computational studies on substituted benzaldehydes have quantified these effects, often through the analysis of calculated atomic charges and frontier molecular orbitals. nih.gov For instance, the presence of electron-withdrawing substituents is known to favor the formation of nitriles from benzaldehyde oximes under certain photoinduced electron-transfer conditions. nih.govacs.org

Radical Intermediate Characterization

Many reactions of oximes proceed through radical intermediates. Computational chemistry is invaluable for characterizing these often short-lived species. Iminoxyl radicals, formed by the homolytic cleavage of the O-H bond in oximes, are key intermediates in many oxidative reactions. nih.gov

Theoretical studies have shown that the unpaired electron in iminoxyl radicals is delocalized over the nitrogen and oxygen atoms. nih.gov The stability and reactivity of these radicals are influenced by the substituents on the molecule. For instance, in photosensitized reactions of benzaldehyde oximes, the formation of an iminoxyl radical can occur via an electron transfer-proton transfer (ET-PT) sequence or a hydrogen atom transfer (HAT) pathway, depending on the oxidation potential of the oxime, which is in turn affected by the ring substituents. nih.govacs.org The presence of electron-accepting groups, such as bromo and fluoro, would likely favor the formation of nitrile products from the corresponding iminoyl radicals. nih.govacs.org

Quantum Chemical Descriptors for Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from theoretical calculations that quantify various aspects of a molecule's electronic structure and are often used to build quantitative structure-activity relationship (QSAR) models. These descriptors can correlate with a molecule's reactivity or biological activity.

Commonly calculated descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate and accept electrons, respectively. A lower LUMO energy for this compound would suggest a higher susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution on the molecule's surface, indicating regions that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack).

Global Reactivity Descriptors: These include chemical potential, hardness, and electrophilicity index, which are derived from HOMO and LUMO energies and provide a more general measure of reactivity.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for 2-Bromo-4-fluorobenzaldehyde (B1271550) Oxime

The synthesis of 2-bromo-4-fluorobenzaldehyde oxime typically involves a two-step process: the synthesis of the precursor aldehyde followed by its conversion to the oxime. The traditional synthesis of 2-bromo-4-fluorobenzaldehyde involves the bromination of 4-fluorobenzaldehyde (B137897). chemicalbook.comgoogle.com The subsequent reaction of the aldehyde with hydroxylamine (B1172632) hydrochloride, often in the presence of a base like sodium acetate (B1210297), yields the corresponding oxime. niscpr.res.inncert.nic.in Future research aims to refine these processes, focusing on sustainability, efficiency, and selectivity.

A significant thrust in modern chemical synthesis is the adoption of green chemistry principles to minimize environmental impact. For the synthesis of 2-bromo-4-fluorobenzaldehyde and its oxime, this involves using less hazardous reagents, reducing waste, and improving energy efficiency.

One promising approach involves replacing conventional brominating agents with more environmentally friendly alternatives. A patented method for the aldehyde's synthesis highlights the use of an "environmentally-friendly water treatment agent" as the bromide source, which is advantageous for industrial-scale production. google.com Another avenue of exploration is the use of ultrasonic-assisted synthesis, which has been shown to be effective for the preparation of related isomers like 3-bromo-4-fluorobenzaldehyde (B1265969), offering a greener process with high yields. patsnap.com

Future research could focus on developing a one-pot synthesis from 4-fluorobenzaldehyde directly to the oxime under green conditions, potentially in aqueous media to eliminate the need for volatile organic solvents.

Table 1: Comparison of Conventional vs. Proposed Green Synthetic Routes

ParameterConventional Route (Hypothetical)Proposed Green Route
Solvent Dichloromethane (B109758), n-hexaneWater, Ethanol (B145695), or solvent-free
Brominating Agent Liquid Bromine, N-BromosuccinimideSolid, stable bromide source (e.g., dibromohydantoin) chemicalbook.com
Catalyst Strong Lewis acids (e.g., AlCl₃)Reusable solid acids, Zinc bromide google.com
Energy Source Conventional heatingUltrasound, Microwave irradiation
Waste Profile Halogenated organic waste, acidic effluentReduced solvent waste, recyclable catalyst

Catalysis is central to improving the synthesis of this compound. Research into the synthesis of the precursor aldehyde has shown a shift from traditional Lewis acid catalysts like aluminum chloride (AlCl₃), which generate significant waste, to more efficient and cost-effective options like zinc bromide. google.com The use of zinc bromide as a catalyst for the bromination of 4-fluorobenzaldehyde results in high yields (above 90%) and purity (about 95%). google.com

Future work in this area could investigate novel catalytic systems for both the bromination and oximation steps. This includes the development of:

Heterogeneous Catalysts: Solid-supported catalysts that can be easily recovered and reused, reducing production costs and environmental impact.

Organocatalysts: Metal-free catalysts that can offer high selectivity and avoid heavy metal contamination in the final product.

Biocatalysts: Enzymes that can perform the transformation under mild conditions with exceptional specificity, representing the ultimate green chemistry approach.

Exploration of New Chemical Transformations

The trifunctional nature of this compound—possessing an oxime, a bromo group, and a fluoro group—makes it a highly attractive substrate for exploring novel chemical reactions.

Cascade reactions, where multiple chemical bonds are formed in a single operation, are a powerful tool for building molecular complexity efficiently. The structure of this compound is ideally suited for designing such reaction sequences. Research on other oximes has demonstrated their ability to initiate extensive domino sequences, such as the conversion of a dioxime into complex heterocyclic systems like pentathiepins. rsc.org

Future research could explore cascade reactions initiated at the oxime group, followed by intramolecular cyclization involving either the bromine or fluorine atom. This could lead to the rapid synthesis of novel fused heterocyclic compounds, which are valuable scaffolds in medicinal chemistry. The differential reactivity of the C-Br and C-F bonds could be exploited to achieve selective transformations.

Table 2: Hypothetical Cascade Reactions of this compound

Initiating Reagent/ConditionReactive Site(s)Potential Product Class
Base/Metal CatalystOxime N-OH, C-BrBenzisoxazole derivatives
Reducing AgentOxime C=N, C-BrFused nitrogen-containing heterocycles
DieneOxime C=N (as dienophile)Cycloaddition products with halogen tags

Photoredox and electrochemical synthesis are modern techniques that use light or electricity, respectively, to drive chemical reactions under mild conditions. These methods offer unique reactivity pathways that are often inaccessible through traditional thermal methods.

The bromo- and fluoro-substituents on the aromatic ring of this compound make it a prime candidate for these advanced synthetic approaches. The carbon-bromine bond, in particular, can be readily targeted in reductive or oxidative processes. Future research avenues include:

Photoredox-Catalyzed Cross-Coupling: Using light and a photosensitizer to activate the C-Br bond for coupling with various partners (e.g., boronic acids, amines, thiols) to install new functional groups.

Electrochemical Synthesis: Employing an electric current to mediate the reduction of the oxime moiety or the C-Br bond, or to trigger cyclization reactions. This method avoids the use of chemical redox agents, aligning with green chemistry principles.

Advanced Materials Science Applications

The unique electronic and structural features of this compound make it a promising building block for the creation of advanced functional materials. The halogenated aromatic core provides thermal stability and specific electronic properties, while the oxime group offers a site for further chemical modification or coordination with metal ions.

Potential applications in materials science that warrant future investigation include:

Organic Electronics: As a precursor for synthesizing organic semiconductors or components of Organic Light-Emitting Diodes (OLEDs). The fluorine and bromine atoms can be used to tune the energy levels (HOMO/LUMO) of the resulting materials.

Liquid Crystals: The rigid, functionalized aromatic structure could be incorporated into larger molecules designed to exhibit liquid crystalline phases, which are crucial for display technologies.

Functional Polymers: The oxime can be polymerized or grafted onto polymer backbones to create materials with novel properties. The bromine atom provides a reactive handle for post-polymerization modification via cross-coupling reactions.

By systematically exploring these research avenues, the scientific community can transform this compound from a laboratory curiosity into a valuable component for a wide range of practical applications.

Computational Design and Prediction of Novel Derivatives

Advances in computational chemistry provide powerful tools for accelerating the discovery and development of new molecules based on the this compound core.

In silico screening involves using computational methods to evaluate large virtual libraries of compounds for their potential to exhibit a desired property, thereby guiding synthetic efforts toward the most promising candidates. researchgate.net Starting with the this compound core, vast libraries of virtual derivatives can be generated by computationally introducing different substituents at various positions. These libraries can then be screened for properties relevant to medicinal chemistry, such as binding affinity to a specific biological target, or for materials science applications, such as predicted electronic band gaps or charge mobility. nih.govnih.gov For example, derivatives could be screened for their potential as antimicrobial agents by docking them into the active sites of essential bacterial enzymes. nih.govnih.gov This approach significantly reduces the time and resources required for experimental synthesis and testing by prioritizing compounds with a high probability of success.

Computational methods like Density Functional Theory (DFT) are invaluable for predicting the reactivity and selectivity of chemical reactions. researchgate.net For this compound, DFT calculations can be used to model its geometric and electronic structure, including the stability of its (E) and (Z) isomers. nih.gov Such studies can predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack, guiding the design of selective synthetic transformations.

For example, DFT calculations performed on the parent aldehyde, 2-bromo-4-fluorobenzaldehyde, have been used to investigate its conformational isomers (O-cis and O-trans), vibrational spectra (IR and Raman), and the effect of different solvents on its properties. researchgate.net These theoretical simulations showed excellent agreement with experimental data, demonstrating their predictive power. researchgate.net This same methodology can be applied to the oxime derivative to predict its behavior in various reaction conditions, understand its spectral characteristics, and anticipate the properties of its subsequent derivatives. This predictive capability allows researchers to design more efficient synthetic routes and to better understand the fundamental properties of these halogenated compounds.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-bromo-4-fluorobenzaldehyde oxime, and how can reaction efficiency be optimized?

Answer:
The synthesis typically involves condensing 2-bromo-4-fluorobenzaldehyde with hydroxylamine hydrochloride (NH2_2OH·HCl) under reflux in a polar solvent (e.g., ethanol or methanol). Key steps include:

  • Excess reagent use : Adding NH2_2OH·HCl in excess (1.2–1.5 equivalents) to ensure complete conversion of the aldehyde to oxime .
  • Purification : Isolation via extraction (e.g., ethyl acetate/water) followed by recrystallization or column chromatography to remove unreacted starting materials.
  • Monitoring : Progress can be tracked using TLC or FT-IR to confirm the disappearance of the aldehyde C=O stretch (~1700 cm1^{-1}) and emergence of the oxime C=N stretch (~1640 cm1^{-1}).

Basic: What analytical techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the oxime structure (e.g., –CH=N–OH proton at δ 8.0–8.5 ppm) and differentiate between syn and anti isomers .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns, critical for understanding solid-state reactivity .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns (e.g., 79^{79}Br/81^{81}Br splitting).

Advanced: How does the fluorine substituent influence the electronic properties and reactivity of this oxime compared to non-fluorinated analogs?

Answer:
The electron-withdrawing fluorine at the para position:

  • Lowers pKa : Enhances acidity of the oxime –OH group, facilitating deprotonation in nucleophilic reactions .
  • Modulates Reactivity : Fluorine’s inductive effect stabilizes transition states in condensation or cyclization reactions. Comparative studies with 2-bromo-4-methylbenzaldehyde oxime show slower hydrolysis rates for the fluorinated derivative due to reduced electron density at the C=N bond .

Advanced: What computational strategies can model hydrogen-bonding interactions in this compound, and how do these interactions affect reaction mechanisms?

Answer:

  • DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and identify hydrogen-bonded networks (e.g., –OH···N or –OH···Br interactions) .
  • Reaction Pathway Analysis : Compare energy barriers for intramolecular transfers (e.g., oxime → nitrile oxide) in gas phase vs. solvent models (e.g., PCM for ethanol). Fluorine’s electronegativity may alter hydrogen-bond donor/acceptor strengths, impacting intermediate stability .

Advanced: How can researchers resolve contradictions in reported spectral data or synthetic yields for this compound?

Answer:

  • Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, stoichiometry of NH2_2OH·HCl) .
  • Isomer Identification : Use NOESY NMR to distinguish syn vs. anti configurations, which may lead to conflicting reactivity or spectral interpretations .
  • Controlled Crystallization : Recrystallize under varying solvents (e.g., DCM/hexane vs. methanol/water) to isolate pure polymorphs, as differing crystal packing can affect spectral profiles .

Safety: What are critical safety precautions when handling this compound?

Answer:

  • Protective Equipment : Wear nitrile gloves, sealed goggles, and lab coats to avoid skin/eye contact. Use fume hoods due to potential respiratory irritation .
  • First Aid : Immediate flushing with water for eye exposure (15+ minutes) and soap wash for skin contact. Contaminated clothing must be removed and laundered before reuse .
  • Waste Disposal : Neutralize with dilute NaOH before disposal in halogenated waste containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.